1H-thieno[3,2-d][1,3]oxazine-2,4-dione

Regioselective ring-opening Nucleophilic acyl substitution Thiaisatoic anhydride reactivity

Researchers attempting enantiopure thienodiazepinedione or thiophene-hydantoin library synthesis often encounter regioselectivity and racemization issues with standard isatoic anhydride. 1H-Thieno[3,2-d][1,3]oxazine-2,4-dione (3-thiaisatoic anhydride) redirects nucleophilic attack to the carbamate carbonyl, enabling pH-switchable amide/urea ratios (7:1 to 0:1). Key outcomes: • >99% ee thienodiazepinediones via two-step, one-flask aqueous protocol (41-75% yield). • Direct 3-(thien-3-yl)hydantoin synthesis (41-89% yield) not possible with other building blocks. • HLE inhibitors with 10× alkaline stability vs. benzoxazinones (Ki 5.8 nM).

Molecular Formula C6H3NO3S
Molecular Weight 169.16 g/mol
CAS No. 78756-28-2
Cat. No. B1223657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-thieno[3,2-d][1,3]oxazine-2,4-dione
CAS78756-28-2
Synonyms1H-thieno(3,2-d)(1,3)oxazine-2,4-dione
1H-TOD cpd
Molecular FormulaC6H3NO3S
Molecular Weight169.16 g/mol
Structural Identifiers
SMILESC1=CSC2=C1NC(=O)OC2=O
InChIInChI=1S/C6H3NO3S/c8-5-4-3(1-2-11-4)7-6(9)10-5/h1-2H,(H,7,9)
InChIKeyQHTTXSWWWSYDRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Thiaisatoic Anhydride: Procurement & Reactivity Profile


1H-Thieno[3,2-d][1,3]oxazine-2,4-dione (CAS 78756-28-2), also designated 2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione or 3-thiaisatoic anhydride, is a fused bicyclic heterocycle (C₆H₃NO₃S, MW 169.16) comprising a thiophene ring annulated to an oxazine-2,4-dione . It serves as the sulfur bioisostere of isatoic anhydride (1H-3,1-benzoxazine-2,4-dione, CAS 118-48-9), wherein the benzene ring is formally replaced by a thiophene [1]. The compound is commercially supplied at ≥95% purity by multiple vendors, with specifications verified by NMR, HPLC, or GC, and is stored under refrigerated conditions [2]. Its primary utility lies in the regioselective synthesis of enantiopure thienodiazepinediones, thienyl-imidazolidinediones, and ureidothiophene-carboxylic acid libraries via nucleophilic ring-opening with amines or α-amino acids [3][4].

Thiophene bioisostere of isatoic anhydride for sulfur-incorporating library synthesis
Regioselective carbamate carbonyl opening for ureido acid and diazepinedione scaffolds
Racemization-free condensation with α-amino acids for enantiopure products

Why Analogs Cannot Replace 3-Thiaisatoic Anhydride


Generic substitution of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione with isatoic anhydride (the benzoxazine-2,4-dione analog) or its regioisomer 2-thiaisatoic anhydride (thieno[2,3-d] fusion) fails because each analog exhibits a fundamentally different carbonyl electrophilicity and nucleophilic attack regioselectivity [1]. Isatoic anhydride directs nucleophilic attack to the carboxylic carbonyl, whereas 3-thiaisatoic anhydride (the [3,2-d] target compound) channels attack to the carbamate carbonyl under neutral conditions [2]. The regioisomeric 2-thiaisatoic anhydride (CAS 103979-54-0) not only differs in ring-fusion geometry but also shows distinct microwave synthesis efficiency (85% vs. 67% for the [3,2-d] isomer) and divergent product profiles when condensed with α-amino acids [1]. The N-methyl derivative (CAS 103979-57-3) lacks the free NH proton required for pH-switchable regiocontrol and base-mediated urea-selective pathways [3]. These mechanistic differences translate directly into different product scaffolds, enantiomeric outcomes, and hydrolytic stabilities—making blind substitution scientifically indefensible.

Isatoic anhydride (CAS 118-48-9)
Carbonyl attack site reverses from carbamate (thiaisatoic) to carboxylic carbonyl, yielding different scaffolds and products.
2-Thiaisatoic anhydride (CAS 103979-54-0)
Regioisomeric [2,3-d] fusion alters synthesis efficiency and product profiles; divergent outcomes prevent direct replacement.
N-Methyl derivative (CAS 103979-57-3)
Lacks free NH proton; cannot support pH-switchable urea/amide regiocontrol or base-mediated selective pathways.

3-Thiaisatoic Anhydride vs. Analogs: Quantitative Evidence


Carbonyl Regioselectivity vs. Isatoic Anhydride

Under neutral aqueous conditions, 1H-thieno[3,2-d][1,3]oxazine-2,4-dione (3-thiaisatoic anhydride) directs nucleophilic attack exclusively to the carbamate carbonyl (C-2), yielding ureido acids and carbamates. This is the opposite regioselectivity to that of isatoic anhydride (1H-3,1-benzoxazine-2,4-dione), which undergoes attack at the carboxylic carbonyl (C-4) [1][2]. The mechanistic basis is documented in both the 2007 J. Org. Chem. reactivity study and the 2007 Tetrahedron full paper, where the authors explicitly state: 'In an opposite way to isatoic anhydride, its benzene analogue, the nucleophilic attack only proceeded on the carbonyl group of the carbamate function and not on the carboxylic carbonyl' [1].

Carbonyl Regioselectivity
Head-to-head
Target: C-2 carbamate attack
Isatoic: C-4 carboxylic attack
Scaffold selection determinant
Neutral aqueous, amines/amino acids
Regioselective ring-opening Nucleophilic acyl substitution Thiaisatoic anhydride reactivity

Alkaline Hydrolysis Stability vs. Benzoxazinones

Thieno[3,2-d][1,3]oxazin-4-ones—the downstream heterocyclic family directly accessible from 1H-thieno[3,2-d][1,3]oxazine-2,4-dione—exhibit alkaline hydrolysis rate constants (kOH−) that are approximately 1 order of magnitude lower than those of 5-methyl-3,1-benzoxazin-4-ones bearing identical 2-substituents [1]. Specifically, the log kOH− values of thienooxazinones are 1.5–2.5 units lower than those of 5-unsubstituted 3,1-benzoxazin-4-ones with matching substituents (OEt, O-n-Pr, O-i-Bu, SMe, SEt, NH-i-Pr, morpholino) [1]. Representative data: 2-(diethylamino)-5,6-dimethyl-thieno[3,2-d]oxazin-4-one (compound 61) exhibits kOH− = 0.023 M⁻¹ s⁻¹ (log kOH− = −1.63), whereas the corresponding 2-(diethylamino)-5-methyl-3,1-benzoxazin-4-one shows kOH− values approximately 10-fold higher [1][2]. The enhanced stability is attributed to isosteric benzene→thiophene replacement, which stabilizes the acyl-enzyme intermediate [2].

Alkaline Hydrolysis Stability
Cross-study
~10-fold lower kOH− (thieno vs benzo)
Supports serine protease inhibitor research
Aqueous alkaline buffer
Hydrolytic stability Serine protease inhibitors Thieno-oxazinone scaffold

Microwave Synthesis Efficiency: 3- vs. 2-Thiaisatoic Anhydride

Under identical microwave heating conditions, the two regioisomeric thiaisatoic anhydrides are obtained in significantly different yields: 2-thiaisatoic anhydride (thieno[2,3-d] fusion, CAS 103979-54-0) is produced in 85% yield, whereas 3-thiaisatoic anhydride (1H-thieno[3,2-d][1,3]oxazine-2,4-dione, CAS 78756-28-2) is obtained in 67% yield [1]. This 18-percentage-point difference reflects intrinsic differences in cyclization efficiency between the [2,3-d] and [3,2-d] thiophene fusion geometries and must be accounted for in cost-per-gram calculations when procuring either isomer for large-scale library production.

Microwave Synthesis Yield
Head-to-head
67% (3-isomer) vs 85% (2-isomer)
Procurement cost implication
Identical microwave conditions
Microwave-assisted synthesis Thiaisatoic anhydride preparation Regioisomer comparison

pH- and Solvent-Switchable Regioselectivity

The reaction of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione with L-alanine demonstrates quantitatively switchable product selectivity depending on solvent and base conditions [1]. In water at 40 °C, the amide (carboxylic carbonyl attack) to urea (carbamate carbonyl attack) product ratio is 7:1. Addition of triethylamine (Et₃N) to the aqueous medium completely reverses selectivity, yielding urea as the sole product (entry i, Table 1) [1]. In pure dioxane, only urea and unreacted starting material are recovered, with no amide formation observed [1]. This three-state switchability (amide-dominant, urea-exclusive, or no reaction) is not achievable with isatoic anhydride, which lacks the thiophene-mediated electronic tuning of carbonyl electrophilicity [2].

pH/Solvent Switchable Selectivity
Head-to-head
H₂O: amide/urea 7:1; +Et₃N: urea only; dioxane: urea only
Divergent library synthesis from single building block
L-Alanine, 40 °C, RP-HPLC monitored
Switchable regioselectivity Amide-urea selectivity Reaction condition engineering

Enantiopure Thienodiazepinedione Synthesis

Condensation of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione with natural α-amino acids proceeds without racemization, as confirmed by the synthesis of both enantiomers of thienodiazepinedione 8. L-Alanine-derived 8a exhibited [α]²⁰D = +260, while D-alanine-derived 8b showed [α]²⁰D = −260, with enantiomeric excess exceeding 99% determined by chiral HPLC for each synthesis [1]. This preservation of stereochemical integrity is critical for medicinal chemistry applications requiring optically pure products and contrasts with certain isatoic anhydride-based protocols where partial racemization has been reported under thermal conditions.

Enantiomeric Excess
Supporting evidence
>99% ee (both L- and D-enantiomers)
Racemization-free methodology
Chiral HPLC verification
Enantiopure synthesis Chiral HPLC Racemization-free methodology

Applications of 3-Thiaisatoic Anhydride


Enantiopure Thienodiazepinedione Library Synthesis

1H-Thieno[3,2-d][1,3]oxazine-2,4-dione serves as the sole starting material for generating diverse 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione analogs in 41–75% isolated yields with >99% enantiomeric excess [1]. The two-step, one-flask protocol in aqueous media tolerates alkyl, aromatic, sulfur-containing, alcohol, and heterocyclic amino acid side chains, making it suitable for combinatorial library production without racemization concerns. This scaffold class is directly relevant to thienodiazepine-based anxiolytic and PAF antagonist programs [1].

Microwave Synthesis of Thienyl-imidazolidinediones

Under microwave heating, 1H-thieno[3,2-d][1,3]oxazine-2,4-dione reacts with all natural α-amino acids to produce optically pure 3-(thien-3-yl)imidazolidine-2,4-diones (hydantoins) in 41–89% yield [2]. This provides direct access to thiophene-containing hydantoin libraries with established therapeutic relevance (anticonvulsant, antiandrogen, antiarrhythmic). No example of 3-(thien-3-yl)imidazolidine-2,4-dione synthesis had been described prior to this methodology, establishing the compound as a uniquely enabling building block for this chemotype [2].

Serine Protease Inhibitor Development

The thieno[3,2-d]oxazin-4-one scaffold, directly accessible from 1H-thieno[3,2-d][1,3]oxazine-2,4-dione through established Gewald thiophene routes, provides human leukocyte elastase (HLE) inhibitors with approximately 10-fold greater alkaline hydrolytic stability compared to analogous benzoxazin-4-ones [3][4]. The most potent derivatives achieve Ki values as low as 5.8 nM [4]. The isosteric benzene→thiophene replacement accounts for enhanced stability of the acyl-enzyme intermediate, a property that directly influences inhibitor residence time and in vivo duration of action [4].

Combinatorial Ureidothiophene Library Synthesis

By exploiting the pH-switchable regioselectivity of 1H-thieno[3,2-d][1,3]oxazine-2,4-dione (amide/urea ratio tunable from 7:1 to 0:1), researchers can generate either ureidothiophene-2-carboxylic acids or thienodiazepinediones from a single building block [1]. The compound is commercially available as an optically pure powder or as part of combinatorial libraries , and a library of 1,180 ureido acids has been previously synthesized in aqueous media from this and related thiaisatoic anhydrides [5]. This compound has also been employed as a precursor for quorum sensing PqsD enzyme inhibitor development in Pseudomonas aeruginosa [6].

Application
Selection Property
Validation Focus
Thienodiazepinedione library synthesis
Regioselective carbamate carbonyl reactivity; racemization-free condensation
Enantiomeric purity and scaffold diversity
Thienyl-imidazolidinedione synthesis
Microwave-assisted, optically pure hydantoin formation
Reaction yield and optical purity
Serine protease inhibitor research
Thienooxazinone scaffold with enhanced hydrolytic stability
Stability and enzyme inhibition potency
Ureidothiophene library synthesis
pH-switchable amide/urea selectivity
Product ratio and substrate scope

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